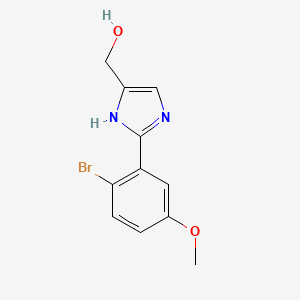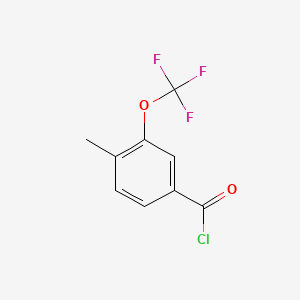
(4-Isopropylpyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is a derivative of pyridine, featuring an isopropyl group at the 4-position and a hydroxymethyl group at the 2-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylpyridin-2-yl)methanol typically involves the reaction of 4-isopropylpyridine with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyridine nitrogen to the formaldehyde, followed by reduction to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: (4-Isopropylpyridin-2-yl)carboxylic acid.
Reduction: (4-Isopropylpyridin-2-yl)methanamine.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(4-Isopropylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mecanismo De Acción
The mechanism of action of (4-Isopropylpyridin-2-yl)methanol is not well-documented. as a pyridine derivative, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3-Isopropylpyridin-2-yl)methanol: Similar structure but with the isopropyl group at the 3-position.
Pyridin-2-ylmethanol: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.
(4-Isopropylpyridin-2-yl)methanone:
Uniqueness
(4-Isopropylpyridin-2-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(4-propan-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-3-4-10-9(5-8)6-11/h3-5,7,11H,6H2,1-2H3 |
Clave InChI |
RHBOZNLWNGJBRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)



![2-[(4-methylphenyl)methyl]guanidine](/img/structure/B13680346.png)






![N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)


